molecular formula C19H21FN2O2 B5766971 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

Cat. No.: B5766971
M. Wt: 328.4 g/mol
InChI Key: YPFWFFOBVZAZOG-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone is a piperazine-based organic compound featuring a fluorobenzyl group attached to the piperazine nitrogen and a phenoxy-substituted ethanone moiety. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse pharmacological applications. Piperazine derivatives are widely studied for their ability to interact with neurotransmitter receptors, enzymes, and ion channels, particularly in neurological and oncological contexts . The fluorobenzyl group enhances metabolic stability and modulates lipophilicity, while the phenoxy ethanone moiety may influence binding affinity to biological targets .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-8-6-16(7-9-17)14-21-10-12-22(13-11-21)19(23)15-24-18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFWFFOBVZAZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvent; room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

    Substitution: Amines, thiols, alcohols; base (e.g., sodium hydroxide, potassium carbonate); organic solvent (e.g., dichloromethane, toluene); room temperature to reflux.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or phenoxyethanone moiety.

    Reduction: Reduced derivatives of the phenoxyethanone moiety.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-[4-(4-fluorobenzyl)piperazino]-2-phenoxy-1-ethanone can be contextualized through comparisons with analogous compounds. Key structural variations include substitutions on the benzyl, phenoxy, and ethanone groups.

Fluorobenzyl vs. Other Benzyl Derivatives

Compound Name Structural Variation Biological Activity Key Findings
This compound 4-Fluorobenzyl Neuromodulatory (hypothesized) Enhanced metabolic stability due to fluorine’s electron-withdrawing effects
2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone 4-Bromophenoxy, 4-fluorobenzyl Anticancer (in vitro) Bromine increases molecular weight and polarizability, potentially improving DNA intercalation
4-(4-Fluorobenzyl)piperazin-1-yl methanone Fluorobenzyl, methanone core Enzyme inhibition IC₅₀ = 18 μM for kinase inhibition; lacks phenoxy group, reducing steric hindrance

Analysis: The fluorobenzyl group improves pharmacokinetic properties compared to non-halogenated analogs.

Phenoxy Group Modifications

Compound Name Phenoxy Substituent Activity Profile
This compound Unsubstituted phenoxy Neurological applications (predicted)
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone 3,4-Dimethoxybenzoyl Enhanced receptor binding Dimethoxy groups increase electron density, improving interactions with serotonin receptors
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one 4-Chlorophenoxy Antipsychotic (in vitro) Chlorine enhances halogen bonding with target proteins

Analysis: Electron-donating groups (e.g., methoxy) on the phenoxy ring improve receptor binding, while halogens (Cl, Br) enhance target specificity but may reduce solubility .

Piperazine Core Variations

Compound Name Piperazine Modification Key Feature
This compound Piperazine with fluorobenzyl Balanced lipophilicity
1-[4-(Ethylsulfonyl)piperazino]-2-phenyl-1-ethanone Ethylsulfonyl group Increased polarity Sulfonyl groups enhance solubility but reduce blood-brain barrier penetration
1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone Tetrazole-functionalized piperazine Antiviral activity Tetrazole moiety introduces hydrogen-bonding capability

Analysis : Sulfonyl and tetrazole modifications alter solubility and target engagement, but fluorobenzyl retains a favorable balance between lipophilicity and metabolic stability .

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